Govorestat

Beschreibung

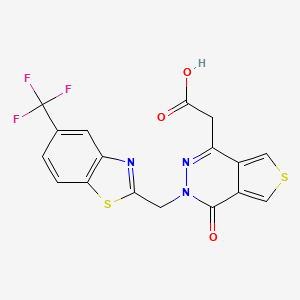

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[4-oxo-3-[[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]methyl]thieno[3,4-d]pyridazin-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10F3N3O3S2/c18-17(19,20)8-1-2-13-12(3-8)21-14(28-13)5-23-16(26)10-7-27-6-9(10)11(22-23)4-15(24)25/h1-3,6-7H,4-5H2,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORQGHAJIWGGFJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)N=C(S2)CN3C(=O)C4=CSC=C4C(=N3)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10F3N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2170729-29-8 | |

| Record name | Govorestat [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2170729298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gavorestat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16707 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GOVORESTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6JLQ8K35KK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Govorestat's Mechanism of Action in Galactosemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Govorestat (AT-007) is a potent, selective, and central nervous system (CNS)-penetrant inhibitor of aldose reductase (AR), an enzyme pivotal in the pathogenesis of classic galactosemia.[1][2][3] In this rare genetic metabolic disorder, deficiency of the enzyme galactose-1-phosphate uridylyltransferase (GALT) leads to the accumulation of galactose.[4][5] The pathogenic cascade is driven by the AR-mediated conversion of galactose to galactitol, a toxic metabolite that accumulates in various tissues, leading to severe neurological and systemic complications.[4][5] Govorestat intervenes directly in this pathway by inhibiting aldose reductase, thereby reducing the production of galactitol. Clinical trials have demonstrated that govorestat administration leads to a rapid and sustained, dose-dependent reduction in plasma galactitol levels, which is associated with the stabilization or improvement of clinical outcomes in pediatric patients.[6][7] This technical guide provides a comprehensive overview of the mechanism of action of govorestat, supported by quantitative data from preclinical and clinical studies, detailed experimental methodologies where available, and visualizations of the key pathways and processes.

The Pathophysiology of Classic Galactosemia and the Rationale for Aldose Reductase Inhibition

Classic galactosemia is an autosomal recessive disorder caused by a severe deficiency of the GALT enzyme.[4] This enzymatic block in the primary galactose metabolism pathway (the Leloir pathway) results in the shunting of excess galactose into alternative metabolic routes. The most significant of these is the polyol pathway, where aldose reductase catalyzes the NADPH-dependent reduction of galactose to galactitol (dulcitol).

Unlike sorbitol, the product of glucose reduction by aldose reductase, galactitol is a poor substrate for the subsequent enzyme in the polyol pathway, sorbitol dehydrogenase. Consequently, galactitol accumulates intracellularly, leading to osmotic stress, cellular damage, and the long-term complications of galactosemia, which include cognitive impairment, speech difficulties, motor abnormalities, and cataracts.[4][5]

The central role of aldose reductase in the production of the toxic metabolite galactitol makes it a prime therapeutic target for the treatment of galactosemia. By inhibiting aldose reductase, govorestat aims to halt the pathogenic conversion of galactose to galactitol, thereby mitigating the downstream cellular damage and clinical manifestations of the disease.

Govorestat: A Potent and Selective Aldose Reductase Inhibitor

Govorestat is a next-generation aldose reductase inhibitor designed for high potency and selectivity, with the crucial feature of being able to penetrate the central nervous system to address the neurological aspects of galactosemia.[1][2]

In Vitro Efficacy

Preclinical studies have established the high potency of govorestat in inhibiting aldose reductase.

| Parameter | Value | Reference |

| IC50 (Aldose Reductase) | 100 pM | [1] |

Table 1: In Vitro Potency of Govorestat

Experimental Protocol: In Vitro Aldose Reductase Inhibition Assay (General Methodology)

While the specific, proprietary protocol used for the IC50 determination of govorestat has not been publicly disclosed, a general methodology for assessing aldose reductase inhibition in vitro is as follows. It is important to note that specific parameters such as enzyme source, substrate concentration, and incubation conditions can influence the results.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against aldose reductase.

Principle: The activity of aldose reductase is measured spectrophotometrically by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ during the reduction of a substrate (e.g., DL-glyceraldehyde or galactose).

Materials:

-

Enzyme: Purified or recombinant human aldose reductase.

-

Substrate: DL-glyceraldehyde or galactose.

-

Cofactor: β-Nicotinamide adenine dinucleotide phosphate (NADPH).

-

Buffer: Phosphate buffer (e.g., 0.1 M sodium phosphate, pH 6.2).

-

Test Compound: Govorestat, dissolved in a suitable solvent (e.g., DMSO).

-

Control Inhibitor: A known aldose reductase inhibitor (e.g., epalrestat).

-

Instrumentation: UV-Vis spectrophotometer capable of kinetic measurements at 340 nm.

Procedure:

-

A reaction mixture is prepared in a quartz cuvette containing the phosphate buffer, NADPH, and the test compound at various concentrations.

-

The mixture is pre-incubated to allow the test compound to interact with the enzyme.

-

The enzymatic reaction is initiated by the addition of the substrate.

-

The decrease in absorbance at 340 nm is monitored over time.

-

The rate of NADPH oxidation is calculated from the linear portion of the kinetic curve.

-

The percentage of inhibition for each concentration of the test compound is calculated relative to a control reaction without the inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Clinical Pharmacology and Pharmacodynamics of Govorestat

Clinical studies have been conducted to evaluate the safety, pharmacokinetics, and pharmacodynamics of govorestat in both healthy volunteers and patients with classic galactosemia. These studies have provided crucial data on the in vivo effects of govorestat on its target biomarker, galactitol.

Clinical Trial Evidence of Galactitol Reduction

The ACTION-Galactosemia Phase 1/2 study in adults and the ACTION-Galactosemia Kids Phase 3 study in pediatric patients have demonstrated a significant and dose-dependent reduction in plasma galactitol levels following treatment with govorestat.[6][7]

| Clinical Trial | Patient Population | Dose | Mean Galactitol Reduction from Baseline | Reference |

| ACTION-Galactosemia (Phase 1/2) | Adults | 5 mg/kg | -19% ± 10% | [6] |

| 20 mg/kg | -46% ± 4% | [6] | ||

| 40 mg/kg | -51% ± 5% | [6] | ||

| ACTION-Galactosemia Kids (Phase 3) | Children (2-17 years) | Not specified | 40% | [7] |

Table 2: Reduction in Plasma Galactitol with Govorestat Treatment

These clinical data confirm that govorestat effectively inhibits aldose reductase in vivo, leading to a substantial decrease in the production of the toxic metabolite galactitol. The reduction in galactitol was observed to be rapid and was sustained over the treatment period.[6][7]

Experimental Protocol: Measurement of Plasma Galactitol (General Methodology)

The quantitative analysis of galactitol in plasma is a critical component of clinical trials for aldose reductase inhibitors. While the specific validated bioanalytical method used in the ACTION-Galactosemia trials is proprietary, a general methodology based on gas chromatography-mass spectrometry (GC/MS) is described below.

Objective: To accurately and precisely quantify the concentration of galactitol in human plasma.

Principle: Plasma samples are processed to remove proteins and other interfering substances. Galactitol is then chemically modified (derivatized) to make it volatile and suitable for gas chromatography. The derivatized galactitol is separated from other components by GC and detected and quantified by MS. An internal standard (a stable isotope-labeled version of galactitol) is added at the beginning of the procedure to correct for any sample loss during processing.

Materials:

-

Plasma Samples: Collected from clinical trial participants.

-

Internal Standard: Stable isotope-labeled galactitol (e.g., 13C-labeled galactitol).

-

Reagents for Deproteinization: E.g., acetonitrile or methanol.

-

Derivatization Reagents: E.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) for silylation, or acetic anhydride for acetylation.

-

Solvents: High-purity solvents for extraction and reconstitution.

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC/MS).

Procedure:

-

Sample Preparation:

-

A known amount of the internal standard is added to a measured volume of plasma.

-

Proteins are precipitated by the addition of a cold organic solvent (e.g., acetonitrile).

-

The sample is centrifuged, and the supernatant containing galactitol is collected.

-

-

Derivatization:

-

The supernatant is dried down under a stream of nitrogen.

-

The derivatization reagent is added to the dried residue, and the mixture is heated to facilitate the reaction. This step converts the polar hydroxyl groups of galactitol into non-polar, volatile derivatives.

-

-

GC/MS Analysis:

-

A small volume of the derivatized sample is injected into the GC.

-

The GC separates the components of the mixture based on their boiling points and interactions with the stationary phase of the GC column.

-

As the separated components exit the GC column, they enter the MS.

-

The MS ionizes the molecules and separates the ions based on their mass-to-charge ratio.

-

The instrument is set to monitor specific ions characteristic of derivatized galactitol and the internal standard (Selected Ion Monitoring, SIM).

-

-

Quantification:

-

The peak areas of the characteristic ions for both galactitol and the internal standard are measured.

-

A calibration curve is constructed by analyzing samples with known concentrations of galactitol and a fixed concentration of the internal standard.

-

The concentration of galactitol in the plasma samples is calculated by comparing the ratio of the peak area of galactitol to the peak area of the internal standard against the calibration curve.

-

Visualizing the Mechanism and Workflow

Signaling Pathway: The Role of Govorestat in Galactosemia

Caption: Govorestat's mechanism of action in preventing galactitol formation.

Experimental Workflow: In Vitro Aldose Reductase Inhibition Assay

Caption: Workflow for determining aldose reductase inhibition in vitro.

Experimental Workflow: GC/MS Analysis of Plasma Galactitol

Caption: Workflow for quantifying plasma galactitol using GC/MS.

Conclusion

Govorestat represents a targeted therapeutic approach for classic galactosemia, directly addressing the core pathogenic mechanism of galactitol production through the potent and selective inhibition of aldose reductase. Its ability to penetrate the central nervous system is a key feature for tackling the neurological consequences of the disease. The quantitative data from clinical trials robustly demonstrate its in vivo efficacy in reducing plasma galactitol levels. While detailed proprietary experimental protocols for the specific assays are not publicly available, the general methodologies outlined in this guide provide a solid framework for understanding the scientific basis of govorestat's evaluation. The continued investigation of govorestat holds significant promise for patients with classic galactosemia, a condition with a high unmet medical need.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Plasma galactose and galactitol concentration in patients with galactose-1-phosphate uridyltransferase deficiency galactosemia: determination by gas chromatography/mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 3. appliedtherapeutics.com [appliedtherapeutics.com]

- 4. The aldose reductase inhibitors AT-001, AT-003 and AT-007 attenuate human keratinocyte senescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Applied Therapeutics Provides Regulatory Update on Govorestat for the Treatment of Classic Galactosemia | Applied Therapeutics [ir.appliedtherapeutics.com]

- 6. Results of the ACTION-Galactosemia Kids Study to Evaluate the Effects of Govorestat in Pediatric Patients with Classic Galactosemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. neurologylive.com [neurologylive.com]

Govorestat: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of the Aldose Reductase Inhibitor, Govorestat (AT-007)

Introduction

Govorestat (formerly AT-007) is a next-generation, central nervous system (CNS) penetrant, and highly selective small molecule inhibitor of aldose reductase (AR).[1][2] Aldose reductase is the rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol and galactose to galactitol. Under normal physiological conditions, this pathway is of minor consequence. However, in states of hyperglycemia or in genetic disorders affecting galactose metabolism, the increased flux through the polyol pathway leads to the accumulation of sorbitol or galactitol, respectively. These sugar alcohols are osmotically active and their accumulation is implicated in the pathophysiology of long-term complications in diseases such as diabetes, classic galactosemia, and sorbitol dehydrogenase (SORD) deficiency. Govorestat is under development for several rare diseases, including classic galactosemia, SORD deficiency, and PMM2-CDG.[1] This technical guide provides a comprehensive overview of govorestat, focusing on its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its evaluation.

Mechanism of Action: Targeting the Polyol Pathway

Govorestat exerts its therapeutic effect by potently and selectively inhibiting aldose reductase. This inhibition blocks the conversion of galactose to the toxic metabolite galactitol in classic galactosemia and the conversion of glucose to sorbitol in SORD deficiency.[3] The accumulation of these polyols in tissues is a primary driver of cellular stress and long-term complications. In classic galactosemia, galactitol buildup contributes to neurological deficits, cataracts, and other systemic issues.[2] In SORD deficiency, the accumulation of sorbitol in neuronal tissues leads to a progressive and debilitating peripheral neuropathy. By blocking this initial step in the polyol pathway, govorestat aims to reduce the levels of these toxic metabolites, thereby mitigating their downstream pathological effects.

Pharmacokinetics and Pharmacodynamics

A Phase 1/2 study in healthy adults and patients with classic galactosemia provided key insights into the pharmacokinetic (PK) and pharmacodynamic (PD) profile of govorestat.

Pharmacokinetics

The pharmacokinetic profile of govorestat was characterized by a 2-compartment model with sequential zero- and first-order absorption. Multiple-dose administration showed linear pharmacokinetics in the 0.5-40 mg/kg range, with cerebrospinal fluid (CSF) levels increasing in a dose-dependent manner. The elimination half-life was approximately 10 hours, supporting a once-daily dosing regimen.

Pharmacodynamics

In adult patients with classic galactosemia, govorestat demonstrated a rapid, dose-dependent, and sustained reduction in plasma galactitol levels. A near-maximal effect was observed at doses of 20 mg/kg and 40 mg/kg, with galactitol levels reduced by approximately 50% from baseline.[4] Importantly, this reduction in galactitol was not accompanied by an increase in galactose or galactose-1-phosphate (Gal-1P) levels.

Clinical Efficacy

Govorestat has been evaluated in several clinical trials for classic galactosemia and SORD deficiency.

Classic Galactosemia: The ACTION-Galactosemia and ACTION-Galactosemia Kids Trials

The efficacy of govorestat in classic galactosemia was assessed in the Phase 1/2 ACTION-Galactosemia study in adults and the Phase 3 ACTION-Galactosemia Kids study in children aged 2-17 years.

In the ACTION-Galactosemia Kids study, while the primary composite endpoint did not reach statistical significance, govorestat treatment demonstrated clinical benefits in activities of daily living, behavioral symptoms, cognition, fine motor skills, and tremor compared to placebo.[2][4][5][6][7][8] A post-hoc analysis excluding speech and language components, which were confounded by intensive speech therapy in both groups, showed a highly statistically significant benefit of govorestat.[2][8] Furthermore, govorestat significantly reduced plasma galactitol levels in both children and adults.[1][2][4]

SORD Deficiency: The INSPIRE Trial

The ongoing Phase 3 INSPIRE trial is evaluating the efficacy of govorestat in patients with SORD deficiency. An interim analysis at 12 months demonstrated that govorestat led to a statistically significant reduction in blood sorbitol levels compared to placebo.[3][9] This reduction in sorbitol was correlated with improvements in clinical outcomes, including the 10-meter walk-run test, dorsiflexion, and the 6-minute walk test.[1] Moreover, a highly statistically significant improvement was observed in the Charcot-Marie-Tooth Health Index (CMT-HI), a patient-reported outcome measure.[1][9]

Data Presentation

The following tables summarize the key quantitative data from the clinical trials of govorestat.

Table 1: Pharmacodynamic Effect of Govorestat on Plasma Galactitol in Adult Patients with Classic Galactosemia (Phase 1/2 Study)

| Dose Group | Mean Change from Baseline in Galactitol (%) | Standard Deviation |

| Placebo | -15 | 9 |

| 5 mg/kg | -19 | 10 |

| 20 mg/kg | -46 | 4 |

| 40 mg/kg | -51 | 5 |

Table 2: Key Efficacy Outcomes from the ACTION-Galactosemia Kids Trial (18 months)

| Endpoint | Result | p-value |

| Primary Composite Endpoint | Systematic improvement, not statistically significant | 0.1030 |

| Sensitivity Analysis (including cognition) | Near statistical significance | 0.0698 |

| Post-hoc Analysis (excluding speech/language) | Highly statistically significant benefit | 0.0205 |

| Tremor (Archimedes Spiral Drawing Test) | Statistically significant benefit | 0.0428 |

| Adaptive Skills (BASC-3 Adaptive Skills Index) | Statistically significant benefit | 0.0265 |

Table 3: Key Efficacy Outcomes from the INSPIRE Trial in SORD Deficiency (12-Month Interim Analysis)

| Endpoint | Result | p-value |

| Sorbitol Reduction vs. Placebo | Statistically significant | <0.001 |

| Correlation of Sorbitol with CMT-FOM Composite | Statistically significant | 0.05 |

| CMT Health Index (CMT-HI) | Highly statistically significant improvement | 0.01 |

| Mean Sorbitol Reduction (90 days) | Approximately 52% | <0.001 |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the evaluation of govorestat.

Quantification of Galactitol and Sorbitol

1. Gas Chromatography-Mass Spectrometry (GC-MS) for Galactitol in Plasma

-

Principle: This method allows for the sensitive and specific quantification of galactitol in plasma samples.

-

Procedure:

-

Sample Preparation: An internal standard (e.g., a stable isotope-labeled version of galactitol) is added to a known volume of plasma. Proteins are precipitated using a suitable agent (e.g., methanol or acetonitrile) and removed by centrifugation.

-

Derivatization: The supernatant containing galactitol is dried down and derivatized to increase its volatility for GC analysis. A common derivatization method is the formation of trimethylsilyl (TMS) ethers.

-

GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. The compounds are separated on a GC column and then ionized and detected by the mass spectrometer.

-

Quantification: The concentration of galactitol is determined by comparing the peak area of the analyte to that of the internal standard, using a calibration curve prepared with known concentrations of galactitol.[10][11]

-

2. Enzymatic Assay for Sorbitol in Blood

-

Principle: This method utilizes the enzyme sorbitol dehydrogenase (SDH) to catalyze the oxidation of sorbitol to fructose, with the concomitant reduction of NAD+ to NADH. The increase in NADH is measured spectrophotometrically or fluorometrically and is proportional to the sorbitol concentration.[12][13][14][15]

-

Procedure:

-

Sample Preparation: Blood samples are deproteinized, often using a combination of sodium hydroxide and zinc sulfate, followed by centrifugation to obtain a clear supernatant.[16]

-

Reaction Mixture: The supernatant is added to a reaction buffer containing NAD+ and sorbitol dehydrogenase.

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific time to allow for the enzymatic conversion.

-

Measurement: The absorbance or fluorescence of the resulting NADH is measured at an appropriate wavelength (typically 340 nm for absorbance).

-

Quantification: The sorbitol concentration is calculated from a standard curve prepared with known concentrations of sorbitol.

-

In Vitro Aldose Reductase Inhibition Assay

-

Principle: This assay measures the ability of a compound to inhibit the activity of purified or recombinant aldose reductase. The enzyme's activity is determined by monitoring the decrease in NADPH absorbance at 340 nm as it is consumed during the reduction of a substrate.[17][18][19][20][21]

-

Procedure:

-

Reaction Mixture: A reaction mixture is prepared in a cuvette containing a buffer (e.g., phosphate buffer), NADPH, and the test compound (govorestat) at various concentrations.

-

Enzyme Addition: The reaction is initiated by the addition of a known amount of aldose reductase.

-

Kinetic Measurement: The decrease in absorbance at 340 nm is monitored over time using a spectrophotometer.

-

Data Analysis: The rate of the reaction (decrease in absorbance per unit time) is calculated for each concentration of the inhibitor. The percentage of inhibition is determined relative to a control reaction without the inhibitor. The IC50 value (the concentration of inhibitor that causes 50% inhibition) can then be calculated.

-

References

- 1. appliedtherapeutics.com [appliedtherapeutics.com]

- 2. Applied Therapeutics Announces Clinical Benefit of Govorestat (AT-007) in ACTION-Galactosemia Kids Trial; Company Plans to Meet with FDA Regarding Potential NDA Submission | Applied Therapeutics [ir.appliedtherapeutics.com]

- 3. Positive Interim Govorestat Results in SORD Deficiency Phase 3 Trial [synapse.patsnap.com]

- 4. neurologylive.com [neurologylive.com]

- 5. Results of the ACTION-Galactosemia Kids Study to Evaluate the Effects of Govorestat in Pediatric Patients with Classic Galactosemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clinical benefit of govorestat in ACTION-Galactosemia Kids trial; company plans to meet with FDA regarding potential NDA submission - Medthority [medthority.com]

- 7. galactosemia.org [galactosemia.org]

- 8. youtube.com [youtube.com]

- 9. Applied Therapeutics Announces Positive Results from 12-month Interim Analysis of Govorestat (AT-007) in the Ongoing INSPIRE Phase 3 Trial in Sorbitol Dehydrogenase (SORD) Deficiency | Applied Therapeutics [appliedtherapeutics.gcs-web.com]

- 10. Plasma galactose and galactitol concentration in patients with galactose-1-phosphate uridyltransferase deficiency galactosemia: determination by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Improved fluorometric enzymatic sorbitol assay in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Determination of D-sorbitol in human erythrocytes by an improved enzymatic method with fluorometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. bioassaysys.com [bioassaysys.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. Determination of D-sorbitol in human erythrocytes by an enzymatic fluorometric method with an improved deproteinization procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. content.abcam.com [content.abcam.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Govorestat in Sorbitol Dehydrogenase (SORD) Deficiency: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sorbitol Dehydrogenase (SORD) deficiency is a recently identified autosomal recessive hereditary neuropathy, now considered one of the most common forms of Charcot-Marie-Tooth disease (CMT).[1][2] The genetic lesion in the SORD gene leads to a dysfunctional sorbitol dehydrogenase enzyme, which is crucial for the second step of the polyol pathway, converting sorbitol to fructose.[2][3] This enzymatic block results in the systemic accumulation of sorbitol to toxic levels, driving the progressive axonal neuropathy that characterizes the disease.[4][5] Govorestat (AT-007), a novel, potent, and central nervous system (CNS) penetrant Aldose Reductase Inhibitor (ARI), presents a promising therapeutic strategy by targeting the first and rate-limiting step of the polyol pathway: the conversion of glucose to sorbitol.[6] This document provides an in-depth technical overview of the role of Govorestat in the management of SORD deficiency, summarizing preclinical and clinical data, detailing experimental protocols, and visualizing key pathways and workflows.

Pathophysiology of SORD Deficiency and the Therapeutic Rationale for Govorestat

SORD deficiency is characterized by mutations in the SORD gene, leading to a loss of function of the sorbitol dehydrogenase enzyme.[1][2] This enzyme is responsible for the conversion of sorbitol to fructose.[2] Its deficiency leads to an accumulation of sorbitol in various tissues, including nerves, at levels that can be over 100 times higher than normal.[7][8] This accumulation is cytotoxic and is the primary driver of the progressive axonal neuropathy seen in patients.[4]

Govorestat is an Aldose Reductase Inhibitor (ARI) that blocks the enzyme aldose reductase, which catalyzes the conversion of glucose to sorbitol.[6] By inhibiting this initial step in the polyol pathway, Govorestat effectively reduces the production of sorbitol, thereby addressing the root cause of SORD deficiency.[9]

The INSPIRE Clinical Trial: Design and Key Findings

The efficacy and safety of Govorestat in patients with SORD deficiency were evaluated in the Phase 2/3 INSPIRE (Intervention with Sorbitol Pathway Inhibitor for SORD Neuropathy) trial.

Trial Design

The INSPIRE trial was a global, randomized, double-blind, placebo-controlled study.[10]

-

Participants: The trial enrolled approximately 56 patients aged 16-55 with a confirmed diagnosis of SORD deficiency.[11]

-

Intervention: Patients were randomized to receive either once-daily oral Govorestat (AT-007) or a placebo.

-

Duration: The trial included a 24-month treatment period.[12]

-

Primary Endpoints:

-

The 12-month interim analysis focused on the correlation between sorbitol levels and the Charcot-Marie-Tooth Functional Outcome Measure (CMT-FOM) composite score, as well as the reduction in sorbitol levels.[11]

-

The primary endpoint for the 24-month analysis was the 10-meter walk/run test (10MWRT).[11][12]

-

-

Secondary Endpoints: Key secondary endpoints included the CMT-Health Index (CMT-HI), a patient-reported outcome measure, and various components of the CMT-FOM.[9]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the INSPIRE trial.

Table 1: Sorbitol Reduction

| Timepoint | Treatment Group | Mean Baseline Sorbitol (ng/mL) | Mean Sorbitol Reduction | p-value (vs. Placebo) |

| 90 Days | Govorestat | ~29,000 | ~52% (~16,000 ng/mL) | <0.001 |

| 12 Months | Govorestat | Not Reported | Sustained Reduction | <0.001 |

Data sourced from press releases and presentations.[11][13]

Table 2: Clinical Outcome Measures at 12 Months

| Outcome Measure | Finding | p-value |

| Correlation of Sorbitol Level and CMT-FOM Composite | Statistically significant | 0.05 |

| CMT-Health Index (CMT-HI) | Statistically significant improvement | 0.039 |

| 10-meter walk/run test (10MWRT) | Not statistically significant | 0.457 |

Data sourced from press releases and presentations.[11]

Experimental Protocols

Quantification of Sorbitol in Human Plasma

A sensitive and specific method for the quantification of sorbitol in human plasma, as would be utilized in a clinical trial like INSPIRE, typically involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Sample Preparation:

-

Plasma samples are thawed on ice.

-

An internal standard (e.g., a stable isotope-labeled sorbitol) is added to each sample.

-

Proteins are precipitated by the addition of a solvent such as acetonitrile or methanol, followed by vortexing and centrifugation.

-

The supernatant is collected for analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography: Separation is achieved using a hydrophilic interaction liquid chromatography (HILIC) column. The mobile phase typically consists of a gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate).

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for both sorbitol and the internal standard are monitored.

-

-

Quantification: A calibration curve is generated using known concentrations of sorbitol standards. The concentration of sorbitol in the plasma samples is then determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Charcot-Marie-Tooth Functional Outcome Measure (CMT-FOM)

The CMT-FOM is a composite measure of functional ability in patients with CMT. The INSPIRE trial utilized several components of this measure.

-

10-Meter Walk/Run Test (10MWRT):

-

Procedure: The patient is instructed to walk or run a 10-meter course as quickly as is safe. The time taken to cover the central 6 meters is recorded to allow for acceleration and deceleration.

-

Scoring: The speed is calculated in meters per second.

-

-

4-Stair Climb:

-

Procedure: The patient is timed as they ascend a standardized set of four stairs as quickly as possible without using a handrail for support.

-

Scoring: The time taken to complete the task is recorded.

-

-

Sit-to-Stand Test:

-

Procedure: The patient begins seated in a standard chair with their arms crossed over their chest. They are instructed to stand up and sit down five times as quickly as possible.

-

Scoring: The time taken to complete five repetitions is recorded.

-

-

6-Minute Walk Test (6MWT):

-

Procedure: The patient is instructed to walk as far as possible in six minutes along a pre-measured, flat corridor. Standardized encouragement is given at regular intervals.

-

Scoring: The total distance walked in six minutes is recorded.

-

-

Dorsiflexion Strength:

-

Procedure: Ankle dorsiflexion strength is measured using a handheld dynamometer. The patient is seated with their knee flexed, and the dynamometer is placed on the dorsum of the foot. The patient is instructed to pull their foot up against the resistance of the dynamometer with maximal effort.

-

Scoring: The peak force generated is recorded.

-

CMT-Health Index (CMT-HI)

The CMT-HI is a patient-reported outcome measure designed to assess the symptoms and health-related quality of life in individuals with CMT.

-

Administration: The questionnaire is self-administered and assesses various domains, including lower and upper limb function, mobility, fatigue, pain, and sensory function.

-

Scoring: The responses are scored to provide a total score and subscale scores, with higher scores indicating a greater disease burden.

Conclusion

Govorestat has demonstrated a clear mechanism of action that directly addresses the underlying pathophysiology of SORD deficiency. The results from the INSPIRE clinical trial indicate that Govorestat significantly reduces sorbitol levels in patients. While the primary endpoint of the 10-meter walk/run test at 24 months was not met, the statistically significant correlation between sorbitol reduction and functional outcomes at 12 months, along with improvements in the patient-reported CMT-Health Index, suggest a meaningful clinical benefit.[11][12] These findings position Govorestat as a potentially transformative therapy for individuals with this debilitating rare disease. Further long-term data from the open-label extension of the INSPIRE trial will be crucial in fully elucidating the disease-modifying potential of this novel therapeutic agent.

References

- 1. Applied Therapeutics to Present New Data from INSPIRE Phase 3 Trial of Govorestat for CMT-SORD Deficiency at PNS 2025 Annual Meeting | Nasdaq [nasdaq.com]

- 2. cmtrf.org [cmtrf.org]

- 3. youtube.com [youtube.com]

- 4. Applied Therapeutics Shares 24-Month Trial Results at PNS [cmtausa.org]

- 5. setrust.hscni.net [setrust.hscni.net]

- 6. researchgate.net [researchgate.net]

- 7. valdhealth.com [valdhealth.com]

- 8. scielo.br [scielo.br]

- 9. Manual Muscle Testing of the Talocrural [at.uwa.edu]

- 10. Five Times Sit to Stand Test | RehabMeasures Database [sralab.org]

- 11. Applied Therapeutics Announces Positive Results from 12-month Interim Analysis of Govorestat (AT-007) in the Ongoing INSPIRE Phase 3 Trial in Sorbitol Dehydrogenase (SORD) Deficiency | Applied Therapeutics [appliedtherapeutics.gcs-web.com]

- 12. preprints.org [preprints.org]

- 13. Applied Therapeutics Announces Positive Sorbitol Reduction Data From the Ongoing Phase 3 INSPIRE Trial in Sorbitol Dehydrogenase (SORD) Deficiency | Applied Therapeutics [ir.appliedtherapeutics.com]

Govorestat: A Deep Dive into its Impact on Galactitol Levels in Classic Galactosemia

For Researchers, Scientists, and Drug Development Professionals

Abstract

Classic Galactosemia is a rare genetic metabolic disorder characterized by the inability to properly metabolize galactose, a sugar found in dairy products and also produced endogenously. This leads to the accumulation of toxic metabolites, most notably galactitol, which is implicated in the long-term, debilitating complications of the disease affecting the neurological system, and can lead to the development of cataracts. Govorestat (AT-007) is an investigational aldose reductase inhibitor that has shown promise in reducing elevated galactitol levels in patients with Classic Galactosemia. This technical guide provides a comprehensive overview of the mechanism of action of govorestat, its quantitative effects on galactitol levels as demonstrated in clinical trials, and the experimental protocols utilized in these studies.

Introduction: The Role of Galactitol in Classic Galactosemia

In individuals with Classic Galactosemia, a deficiency in the enzyme galactose-1-phosphate uridylyltransferase (GALT) disrupts the normal Leloir pathway of galactose metabolism. This enzymatic block leads to the shunting of excess galactose into alternative metabolic routes. One such critical pathway is the polyol pathway, where the enzyme aldose reductase converts galactose to galactitol.[1] Unlike other metabolites, galactitol is not readily metabolized further and is poorly transported across cell membranes, leading to its intracellular accumulation.[1] This buildup is believed to exert osmotic stress and contribute to the pathophysiology of various long-term complications observed in Classic Galactosemia, including neurological damage and the formation of cataracts.

Mechanism of Action: Govorestat as an Aldose Reductase Inhibitor

Govorestat is a potent and selective inhibitor of the enzyme aldose reductase.[2] By blocking this key enzyme, govorestat directly targets the conversion of galactose to the toxic metabolite galactitol. This mechanism of action is central to its therapeutic potential in mitigating the downstream pathological effects of galactitol accumulation in patients with Classic Galactosemia.

Quantitative Effects of Govorestat on Galactitol Levels

Clinical trials have demonstrated a significant reduction in plasma galactitol levels in patients with Classic Galactosemia following treatment with govorestat.

Phase 1/2 Study in Adult Patients (NCT04117711)

A placebo-controlled Phase 1/2 clinical trial in adult patients with Classic Galactosemia provided key quantitative data on the dose-dependent effect of govorestat on plasma galactitol levels. The study evaluated multiple ascending doses of govorestat and a placebo group.[3]

| Treatment Group | Mean Change from Baseline in Plasma Galactitol (± SD) |

| Placebo | -15% (± 9%) |

| Govorestat 5 mg/kg | -19% (± 10%) |

| Govorestat 20 mg/kg | -46% (± 4%) |

| Govorestat 40 mg/kg | -51% (± 5%) |

| Table 1: Percentage Change in Plasma Galactitol Levels from Baseline in Adult Patients with Classic Galactosemia Treated with Govorestat or Placebo.[3] |

ACTION-Galactosemia Kids Study (NCT04902781)

The ACTION-Galactosemia Kids study, a Phase 3 registrational trial, investigated the effects of govorestat in pediatric patients aged 2-17 with Classic Galactosemia. This study demonstrated a rapid and sustained reduction in plasma galactitol levels in the govorestat-treated group compared to placebo.[4][5] Treatment with govorestat resulted in a substantial and statistically significant mean reduction in plasma galactitol of 40% compared to placebo (p < 0.001).[1]

Experimental Protocols

Clinical Trial Methodologies

Study Design: The clinical trials investigating govorestat's effect on galactitol levels were designed as randomized, double-blind, placebo-controlled studies.[3][4]

-

ACTION-Galactosemia Kids Study (NCT04902781): This was a Phase 3 study involving 47 participants aged 2-17 with a diagnosis of Classic Galactosemia.[4]

-

Phase 1/2 Adult Study (NCT04117711): This study included a cohort of adult patients with Classic Galactosemia.[3]

Patient Population: Participants in these trials had a confirmed diagnosis of Classic Galactosemia.

Dosing Regimen: Govorestat was administered orally. The Phase 1/2 adult study utilized single and multiple ascending doses ranging from 5 mg/kg to 40 mg/kg.[3]

Sample Collection: Plasma samples for galactitol analysis were collected at baseline and at various time points post-treatment to assess the change in galactitol concentrations.

Analytical Method for Galactitol Measurement

While the specific standard operating procedures used in the govorestat clinical trials are not publicly available in full detail, the scientific literature describes established and validated methods for the quantification of galactitol in biological samples, which are likely similar to the methodologies employed. Gas chromatography-mass spectrometry (GC-MS) is a commonly used and highly sensitive method for this purpose.[6][7][8]

Principle of GC-MS for Galactitol Analysis:

-

Sample Preparation: Plasma samples are first deproteinized to remove interfering proteins.

-

Derivatization: Galactitol, being a polar and non-volatile molecule, requires a chemical derivatization step to make it suitable for gas chromatography. A common method involves trimethylsilyl (TMS) derivatization.[8]

-

Gas Chromatography (GC): The derivatized sample is injected into a gas chromatograph. The different components of the sample are separated based on their boiling points and interactions with the stationary phase of the GC column.

-

Mass Spectrometry (MS): As the separated components exit the GC column, they enter a mass spectrometer. The molecules are ionized and fragmented, and the resulting mass-to-charge ratio of the fragments is detected. This provides a unique "fingerprint" for each compound, allowing for highly specific identification and quantification of galactitol.

Isotope Dilution: To ensure high accuracy and precision, an isotope-labeled internal standard of galactitol (e.g., D-[UL-13C]galactitol) is often added to the samples at the beginning of the analytical process.[9] This allows for correction of any sample loss during preparation and analysis.

Signaling Pathways and Experimental Workflows

Galactose Metabolism and the Action of Govorestat

The following diagram illustrates the metabolic pathway of galactose, highlighting the role of aldose reductase in galactitol formation and the inhibitory action of govorestat.

Experimental Workflow for Galactitol Analysis

The logical flow of a typical experimental protocol for quantifying galactitol levels in clinical trial samples is depicted below.

Conclusion

Govorestat, through its targeted inhibition of aldose reductase, has demonstrated a consistent and significant ability to reduce plasma galactitol levels in both adult and pediatric patients with Classic Galactosemia. The quantitative data from clinical trials underscore the potential of this therapeutic approach to address the underlying biochemical abnormality that contributes to the long-term complications of this debilitating disease. The established and robust analytical methods, such as GC-MS, provide the necessary tools for accurately monitoring the therapeutic efficacy of govorestat in reducing galactitol burden. Further research and clinical development will continue to elucidate the long-term clinical benefits of galactitol reduction in this patient population.

References

- 1. neurologylive.com [neurologylive.com]

- 2. appliedtherapeutics.com [appliedtherapeutics.com]

- 3. Safety, Pharmacokinetics, and Pharmacodynamics of the New Aldose Reductase Inhibitor Govorestat (AT-007) After a Single and Multiple Doses in Participants in a Phase 1/2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Results of the ACTION-Galactosemia Kids Study to Evaluate the Effects of Govorestat in Pediatric Patients with Classic Galactosemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. lidsen.com [lidsen.com]

- 8. Identification of galactitol and galactonate in red blood cells by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Urinary galactitol and galactonate quantified by isotope-dilution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating Govorestat for the Treatment of Phosphomannomutase 2-Congenital Disorder of Glycosylation (PMM2-CDG): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the scientific investigation into govorestat as a potential therapeutic agent for Phosphomannomutase 2-Congenital Disorder of Glycosylation (PMM2-CDG), the most common congenital disorder of glycosylation. This document details the pathophysiology of PMM2-CDG, the proposed mechanism of action of govorestat, and a comprehensive summary of the available preclinical and clinical data. Detailed experimental protocols for key cited experiments are also provided to facilitate understanding and further research.

Introduction to PMM2-CDG and the Rationale for Govorestat

Phosphomannomutase 2-Congenital Disorder of Glycosylation (PMM2-CDG), formerly known as Congenital Disorder of Glycosylation Type Ia, is a rare, autosomal recessive metabolic disorder caused by mutations in the PMM2 gene. This gene encodes the enzyme phosphomannomutase 2, which plays a crucial role in the N-linked glycosylation of proteins. The deficiency of PMM2 activity leads to a multisystemic disease with a wide spectrum of clinical manifestations, including neurological impairment, developmental delay, hypotonia, coagulopathies, and hepatic dysfunction. Currently, there is no approved treatment for PMM2-CDG.

Govorestat (AT-007) is a novel, potent, and selective aldose reductase inhibitor (ARI) that is being investigated for several rare diseases.[1][2] Aldose reductase is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism. The therapeutic rationale for using an ARI in PMM2-CDG stems from the hypothesis that inhibiting aldose reductase could redirect glucose metabolism in a way that enhances the stability and activity of the deficient PMM2 enzyme, thereby addressing the root cause of the disease.[1]

Pathophysiology of PMM2-CDG

The PMM2 enzyme catalyzes the conversion of mannose-6-phosphate to mannose-1-phosphate. This is a critical step in the synthesis of GDP-mannose, the activated mannose donor required for the assembly of lipid-linked oligosaccharides (LLOs) in the endoplasmic reticulum. These LLOs are subsequently transferred to nascent polypeptide chains in a process known as N-linked glycosylation.

In PMM2-CDG, deficient PMM2 activity leads to a shortage of GDP-mannose, resulting in the incomplete assembly of LLOs. This, in turn, causes hypoglycosylation of a wide range of proteins, affecting their folding, stability, and function. The multisystemic nature of PMM2-CDG is a direct consequence of the widespread importance of N-linked glycosylation for cellular function throughout the body.

The clinical severity of PMM2-CDG can correlate with the residual PMM2 enzyme activity, with severely affected patients generally having lower enzyme activity.[3]

Govorestat: A Novel Therapeutic Approach

Mechanism of Action

Govorestat is an aldose reductase inhibitor.[1][2] The proposed mechanism of action for govorestat in the context of PMM2-CDG involves the modulation of glucose metabolism to indirectly enhance PMM2 enzyme function. By inhibiting aldose reductase, govorestat is thought to shunt glucose away from the polyol pathway. This redirection of glucose flux is hypothesized to increase the intracellular levels of glucose-1,6-bisphosphate, an endogenous allosteric activator and stabilizer of the PMM2 enzyme.[1] By stabilizing the PMM2 enzyme, govorestat may increase its residual activity, thereby improving the N-linked glycosylation process.

Preclinical Evidence: In Vitro Studies

In vitro studies using patient-derived fibroblasts have provided initial evidence for the potential efficacy of govorestat in PMM2-CDG.

Data Presentation

| Cell Line | Treatment | PMM2 Enzyme Activity (nmol/h/mg) | % Increase in Activity |

| PMM2-CDG Patient Fibroblasts | Untreated | 211 | - |

| PMM2-CDG Patient Fibroblasts | Govorestat-treated | 298 | ~40% |

| Data from a single patient's fibroblasts as reported in Iida M, et al. (2022).[1] |

Experimental Protocol: PMM2 Enzyme Activity Assay in Fibroblasts

The following is a generalized protocol for the spectrophotometric measurement of PMM2 enzyme activity in cultured fibroblasts, based on established methods.[4][5]

Materials:

-

Cultured PMM2-CDG patient-derived fibroblasts

-

Phosphate-buffered saline (PBS)

-

Homogenization buffer (e.g., 20 mM HEPES, pH 7.1)

-

Reaction mixture containing:

-

50 mM HEPES, pH 7.1

-

5 mM MgCl₂

-

Auxiliary enzymes: phosphomannose isomerase, phosphoglucose isomerase, glucose-6-phosphate dehydrogenase

-

1 µM mannose-1,6-bisphosphate (activator)

-

0.25 mM NADP⁺

-

0.34 mM mannose-1-phosphate (substrate)

-

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Cell Culture and Harvest: Culture PMM2-CDG patient fibroblasts under standard conditions. Harvest cells by trypsinization, wash with PBS, and create a cell pellet.

-

Cell Lysis: Resuspend the cell pellet in homogenization buffer and lyse the cells using sonication on ice.

-

Centrifugation: Centrifuge the cell lysate to pellet cellular debris. Collect the supernatant containing the cytosolic proteins, including PMM2.

-

Protein Quantification: Determine the total protein concentration of the supernatant using a standard method (e.g., Bradford or BCA assay).

-

Enzymatic Reaction:

-

In a 96-well plate, add a known amount of protein from the cell lysate to the reaction mixture.

-

As a negative control, a reaction is set up without the substrate (mannose-1-phosphate).

-

Incubate the plate at 30°C.

-

-

Measurement: Measure the increase in absorbance at 340 nm over time, which corresponds to the reduction of NADP⁺ to NADPH. The rate of NADPH production is proportional to the PMM2 enzyme activity.

-

Calculation: Calculate the PMM2 activity, typically expressed as milliunits per milligram of protein (mU/mg), after subtracting the background rate from the negative control. One unit of enzyme activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.

Clinical Evidence: A Single-Patient Case Study

A single-patient, investigator-initiated study under an expanded access program has provided the first clinical data on the use of govorestat for PMM2-CDG.[1]

Data Presentation

Table 1: Patient Demographics and Treatment

| Parameter | Value |

| Age at Enrollment | 30 months |

| Duration of Treatment | 36 months |

| Govorestat Dosage | Started at 1 mg/kg/day, escalated to 30 mg/kg/day |

Table 2: Biochemical Parameters

| Parameter | Pre-treatment (12-month avg) | On Govorestat (30 mg/kg) | Normal Range |

| AST (U/L) | 205 | 63 | Varies by lab |

| ALT (U/L) | 268 | 68 | Varies by lab |

| Antithrombin III (% activity) | Fluctuated | Approached normal range | >83% |

| Factor XI (% activity) | Fluctuated | Approached normal range | Varies by lab |

| Whole Blood Sorbitol | Elevated | Normalized | Varies by lab |

| Data from Iida M, et al. (2022).[1] |

Table 3: Clinical Outcome Measures

| Assessment Scale | Pre-treatment Score | Post-treatment Score (36 months) | Improvement |

| Nijmegen Pediatric CDG Rating Scale (NPCRS) | 24 | 15 | 9 points (46%) |

| Data from Iida M, et al. (2022).[1] |

Experimental Protocols: Clinical Assessments

5.2.1. Biochemical Assays

-

Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST): These are standard enzymatic assays performed on serum. The principle involves the transfer of an amino group from alanine or aspartate, respectively, to α-ketoglutarate. The resulting products are then measured, often through a coupled enzymatic reaction that leads to the oxidation of NADH to NAD+, which is monitored spectrophotometrically as a decrease in absorbance at 340 nm.

-

Clotting Factors (Factor XI and Antithrombin III): These are typically measured using clot-based assays. For Factor XI, the activated partial thromboplastin time (aPTT) is measured in patient plasma mixed with plasma deficient in Factor XI. The degree of correction of the clotting time is proportional to the Factor XI activity in the patient's plasma. Antithrombin III activity is often measured using a chromogenic assay where excess thrombin is added to patient plasma, and the residual thrombin activity is measured after incubation.

-

Whole Blood Sorbitol: This was measured using a validated liquid chromatography-mass spectrometry/mass spectrometry (LC-MS/MS) assay.[1] This method provides high sensitivity and specificity for the quantification of sorbitol in a complex biological matrix like whole blood.

5.2.2. Clinical Outcome Assessments

-

Nijmegen Pediatric CDG Rating Scale (NPCRS): This is a semi-quantitative rating scale designed to objectively assess the clinical progression of CDG in children. It consists of three domains: Current Function, System-Specific Involvement, and Current Clinical Assessment. Each item is scored, and a higher total score indicates greater disease severity.

-

Bayley Scales of Infant and Toddler Development (Bayley-III): This is a standardized assessment tool used to evaluate the developmental functioning of infants and toddlers from 1 to 42 months of age. It assesses five key domains: Cognitive, Language (receptive and expressive), Motor (fine and gross), Social-Emotional, and Adaptive Behavior. The assessment involves a series of play-based tasks and observations.

-

Vineland Adaptive Behavioral Scales (Vineland-II): This is a standardized measure of adaptive behavior, which refers to the skills needed for everyday living. It is administered through a semi-structured interview with a parent or caregiver and assesses four domains: Communication, Daily Living Skills, Socialization, and Motor Skills. It also includes an optional Maladaptive Behavior Index.

Conclusion

The investigation of govorestat for the treatment of PMM2-CDG is in its early stages but has shown promising initial results. The proposed mechanism of action, targeting the stabilization of the deficient PMM2 enzyme, is a rational approach to addressing the underlying cause of the disease. Preclinical data from patient-derived fibroblasts and the findings from a single-patient case study suggest that govorestat may increase PMM2 enzyme activity and lead to improvements in biochemical and clinical parameters.[1][2] Further research, including larger and controlled clinical trials, is necessary to fully evaluate the safety and efficacy of govorestat as a potential therapy for this devastating rare disease. This technical guide provides a foundation for understanding the current state of research and the methodologies employed in the investigation of this novel therapeutic strategy.

References

- 1. Treatment of Single Patient With PMM2‐Congenital Disorder of Glycosylation With Govorestat (AT‐007), an Aldose Reductase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. appliedtherapeutics.com [appliedtherapeutics.com]

- 3. High Residual Activity of PMM2 in Patients’ Fibroblasts: Possible Pitfall in the Diagnosis of CDG-Ia (Phosphomannomutase Deficiency) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of Cell Models to Study Monocyte Functions in PMM2 Congenital Disorders of Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Evaluation of Cell Models to Study Monocyte Functions in PMM2 Congenital Disorders of Glycosylation [frontiersin.org]

Preclinical Research on Govorestat (AT-007): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Govorestat (also known as AT-007) is an investigational, orally active, and central nervous system (CNS) penetrant small molecule that acts as a potent and selective inhibitor of the enzyme aldose reductase.[1][2] This enzyme is a critical component of the polyol pathway, which in certain metabolic diseases can lead to the accumulation of toxic metabolites. Govorestat is being developed for the treatment of rare diseases, including Classic Galactosemia and Sorbitol Dehydrogenase (SORD) Deficiency.[3] Preclinical research has been instrumental in characterizing the mechanism of action, efficacy, and safety profile of Govorestat, laying the groundwork for its clinical development. This technical guide provides an in-depth overview of the core preclinical research on Govorestat.

Mechanism of Action

Govorestat is a highly potent inhibitor of aldose reductase, with an in vitro IC50 value of 100 pM.[2] Aldose reductase is the first and rate-limiting enzyme in the polyol pathway. In states of hyperglycemia or hypergalactosemia, this pathway becomes overactive, leading to the conversion of glucose to sorbitol and galactose to galactitol, respectively. The subsequent accumulation of these polyols within cells can cause osmotic stress, oxidative damage, and cellular dysfunction, contributing to the pathophysiology of diseases like diabetic complications and galactosemia.

By inhibiting aldose reductase, Govorestat effectively blocks this conversion, thereby reducing the intracellular accumulation of sorbitol and galactitol.[1][2] This mechanism is central to its therapeutic potential in SORD deficiency, where the inability to further metabolize sorbitol leads to its toxic buildup, and in Classic Galactosemia, where galactitol accumulation drives pathology.[1][3]

Signaling Pathway

References

Govorestat's Impact on Sorbitol Accumulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Govorestat (AT-007) is a potent and selective aldose reductase inhibitor (ARI) under investigation for the treatment of several rare diseases characterized by the toxic accumulation of sorbitol. By blocking the first and rate-limiting enzyme in the polyol pathway, govorestat has demonstrated a significant ability to reduce systemic and tissue-specific sorbitol levels. This technical guide provides an in-depth overview of the mechanism of action of govorestat, a summary of the quantitative data from clinical and preclinical studies on its effect on sorbitol accumulation, detailed experimental methodologies for sorbitol measurement, and visualizations of the relevant biological pathways and experimental workflows.

Introduction: The Polyol Pathway and Sorbitol Accumulation

In healthy individuals, the majority of glucose is metabolized through glycolysis. However, in certain genetic disorders, such as Sorbitol Dehydrogenase (SORD) Deficiency and Classic Galactosemia, there is a metabolic block that leads to an increased flux of sugars through the polyol pathway. This two-step metabolic pathway converts glucose to sorbitol and then sorbitol to fructose.

The first and rate-limiting step is the reduction of glucose to sorbitol, catalyzed by the enzyme aldose reductase (AR). The subsequent conversion of sorbitol to fructose is mediated by sorbitol dehydrogenase (SDH). In conditions like SORD deficiency, impaired SDH activity leads to a massive accumulation of sorbitol in various tissues, including nerves, which is believed to be a primary driver of disease pathology.

Govorestat is a next-generation ARI designed to potently and selectively inhibit aldose reductase, thereby preventing the initial conversion of glucose to sorbitol and mitigating the downstream pathological consequences of sorbitol accumulation.

Mechanism of Action of Govorestat

Govorestat acts as a competitive inhibitor of aldose reductase. By binding to the active site of the enzyme, it prevents the reduction of glucose to sorbitol. This mechanism directly addresses the root cause of sorbitol accumulation in diseases with a dysfunctional polyol pathway.

dot

Unraveling the Pharmacokinetics of Govorestat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Govorestat (also known as AT-007) is an investigational, orally administered, central nervous system-penetrant aldose reductase inhibitor.[1][2] It is being developed for the treatment of several rare metabolic diseases, including Classic Galactosemia.[1] The primary mechanism of action of Govorestat is the inhibition of aldose reductase, an enzyme that converts galactose to the toxic metabolite galactitol.[3] In Classic Galactosemia, the accumulation of galactitol is a key contributor to the long-term complications of the disease.[4] This technical guide provides an in-depth overview of the pharmacokinetics of Govorestat, based on currently available clinical trial data.

Core Pharmacokinetic Profile

The pharmacokinetic properties of Govorestat have been primarily characterized in a Phase 1/2, placebo-controlled, single and multiple ascending dose study (NCT04117711) conducted in healthy adult volunteers and adult patients with Classic Galactosemia.[5][6]

Absorption

Govorestat's absorption follows a model with sequential zero- and first-order kinetics.[5] The pharmacokinetic analysis from the Phase 1/2 study indicated linear, dose-dependent plasma concentrations.[6]

Distribution

Govorestat is a central nervous system (CNS) penetrant, a crucial feature for treating the neurological aspects of Classic Galactosemia.[1][2] Cerebrospinal fluid (CSF) levels of the drug were found to increase in a dose-dependent manner.[5] The pharmacokinetic profile of Govorestat is best described by a 2-compartment model.[5]

Metabolism & Elimination

The elimination half-life of Govorestat is approximately 10 hours, which supports a once-daily dosing regimen.[5][6]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of Govorestat from the Phase 1/2 clinical trial (NCT04117711).

Table 1: Summary of Govorestat Pharmacokinetic Parameters [5][6]

| Parameter | Value |

| Absorption | Sequential zero- and first-order |

| Pharmacokinetic Model | 2-compartment |

| Dose Proportionality | Linear in the 0.5-40 mg/kg range |

| Elimination Half-life (t½) | ~10 hours |

| Dosing Regimen | Once-daily |

Experimental Protocols

Study Design: Phase 1/2 Clinical Trial (NCT04117711)

The primary source of pharmacokinetic data for Govorestat is a Phase 1/2, randomized, placebo-controlled, 4-part, single and multiple ascending dose study.[7] The study was designed to evaluate the safety, tolerability, and pharmacokinetics of Govorestat in both healthy adult subjects and adult patients with Classic Galactosemia.[7]

-

Part A (Single Ascending Dose - SAD): Healthy subjects received a single oral dose of Govorestat, with escalating doses across different cohorts.[7]

-

Parts B & C (Multiple Ascending Dose - MAD): Healthy subjects received multiple daily oral doses of Govorestat for 7 days, with dose escalation between cohorts.[7]

-

Part D (SAD followed by MAD): Patients with Classic Galactosemia received a single dose followed by multiple daily doses of Govorestat for 27 days.[7]

Doses in the study ranged from 0.5 mg/kg to 40 mg/kg.[5]

Bioanalytical Methods

Levels of Govorestat in plasma and CSF were measured using a qualified liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1] While the specific details of the assay development and sample evaluation are typically found in supplementary information of the primary publication, LC-MS/MS is a standard and highly sensitive method for quantifying drug concentrations in biological matrices.

Visualizations

Signaling Pathway: Aldose Reductase Inhibition

The therapeutic effect of Govorestat is derived from its inhibition of the aldose reductase enzyme, a key component of the polyol pathway. In Classic Galactosemia, impaired galactose metabolism leads to an accumulation of galactose, which is then converted to galactitol by aldose reductase. Govorestat blocks this conversion.

References

- 1. researchgate.net [researchgate.net]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Govorestat dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. dspace.cuni.cz [dspace.cuni.cz]

- 6. Safety, Pharmacokinetics, and Pharmacodynamics of the New Aldose Reductase Inhibitor Govorestat (AT-007) After a Single and Multiple Doses in Participants in a Phase 1/2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Govorestat - Wikipedia [en.wikipedia.org]

Govorestat: A Technical Guide to its Central Nervous System Penetrant Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Govorestat (AT-007) is an investigational, orally administered, small molecule inhibitor of aldose reductase that has demonstrated the ability to cross the blood-brain barrier and enter the central nervous system (CNS).[1][2][3][4] This CNS-penetrant property is critical to its therapeutic hypothesis in treating rare metabolic diseases with significant neurological manifestations, such as Classic Galactosemia and Sorbitol Dehydrogenase (SORD) Deficiency.[1] This technical guide provides a comprehensive overview of the CNS-penetrant properties of govorestat, including quantitative data from clinical studies, detailed experimental methodologies, and a visualization of its mechanism of action.

Mechanism of Action in the Central Nervous System

Govorestat is a potent and selective inhibitor of the enzyme aldose reductase.[1] In Classic Galactosemia, genetic mutations lead to a deficiency in the GALT enzyme, causing an accumulation of galactose. Aldose reductase converts this excess galactose into galactitol, a toxic sugar alcohol.[5] The accumulation of galactitol, particularly in the brain, is believed to be a key contributor to the severe neurological complications of the disease, including cognitive impairment, motor deficits, and speech problems.[4][5]

Similarly, in SORD deficiency, a genetic defect in the sorbitol dehydrogenase enzyme leads to the accumulation of sorbitol. Govorestat's inhibition of aldose reductase also blocks the conversion of glucose to sorbitol, thereby reducing the levels of this toxic metabolite.

By inhibiting aldose reductase within the CNS, govorestat aims to reduce the production and accumulation of these toxic metabolites, thereby mitigating or preventing the associated neurological damage.

Quantitative Data on CNS Penetration

The CNS penetration of govorestat has been evaluated in a Phase 1/2 clinical trial (NCT04117711), which included the measurement of govorestat concentrations in both plasma and cerebrospinal fluid (CSF) of healthy adult participants.[6] CSF serves as a valuable surrogate for the interstitial fluid of the brain and provides direct evidence of a drug's ability to cross the blood-brain barrier.[7]

The study demonstrated a dose-dependent increase in govorestat concentrations in the CSF.[6] The following tables summarize the key pharmacokinetic parameters related to CNS penetration observed in this study.

Table 1: Govorestat Concentration in Plasma and Cerebrospinal Fluid (CSF) in Healthy Adults

| Dose Group (mg/kg) | Mean Cmax in Plasma (ng/mL) | Mean AUC0-24 in Plasma (ng*h/mL) | Mean Concentration in CSF (ng/mL) |

| 10 | 2,330 | 25,100 | 23.9 |

| 20 | 5,330 | 57,000 | 54.8 |

| 40 | 10,100 | 118,000 | 112 |

Data extracted from the publication: "Safety, Pharmacokinetics, and Pharmacodynamics of the New Aldose Reductase Inhibitor Govorestat (AT-007) After a Single and Multiple Doses in Participants in a Phase 1/2 Study" published in The Journal of Clinical Pharmacology.[6]

Table 2: Calculated CSF-to-Plasma Ratios of Govorestat

| Dose Group (mg/kg) | Mean Cmax in Plasma (ng/mL) | Mean Concentration in CSF (ng/mL) | CSF/Plasma Cmax Ratio (%) |

| 10 | 2,330 | 23.9 | 1.03% |

| 20 | 5,330 | 54.8 | 1.03% |

| 40 | 10,100 | 112 | 1.11% |

Calculations are based on the mean Cmax in plasma and mean concentration in CSF as reported in the aforementioned study.[6]

These data quantitatively confirm that govorestat penetrates the CNS in humans in a dose-proportional manner.

Experimental Protocols

The following provides a general overview of the methodologies typically employed in the assessment of CNS penetration for a drug candidate like govorestat, based on the information available from the Phase 1/2 clinical trial.

Cerebrospinal Fluid (CSF) and Plasma Collection

-

Study Design: A Phase 1/2, randomized, double-blind, placebo-controlled, single- and multiple-ascending dose study was conducted in healthy adult volunteers and patients with Classic Galactosemia.[6]

-

CSF Sampling: In a subset of healthy volunteers, CSF samples were obtained via lumbar puncture at specified time points after drug administration to determine govorestat concentrations.[6]

-

Plasma Sampling: Blood samples were collected at various time points after dosing to determine the plasma pharmacokinetic profile of govorestat.[6]

Bioanalytical Method for Quantification of Govorestat

-

Method: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying small molecules like govorestat in biological matrices such as plasma and CSF.

-

Procedure (General):

-

Sample Preparation: Protein precipitation is a common method for extracting the drug from the biological matrix. An internal standard is added to the samples to ensure accuracy and precision.

-

Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system. The drug and internal standard are separated from other components on a C18 analytical column using a mobile phase gradient.

-

Mass Spectrometric Detection: The separated components are introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the precursor and product ions of govorestat and the internal standard.

-

Quantification: The concentration of govorestat in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of the drug.

-

Visualizations

Signaling Pathway of Govorestat's Action in Classic Galactosemia

Caption: Mechanism of govorestat in preventing neurological damage in Classic Galactosemia.

Experimental Workflow for Assessing CNS Penetration

Caption: Workflow for determining the CNS penetration of govorestat in clinical trials.

Conclusion

The available clinical data provides clear evidence that govorestat is a CNS-penetrant aldose reductase inhibitor. The dose-dependent increase in CSF concentrations confirms its ability to cross the blood-brain barrier and reach its target enzyme within the central nervous system. This fundamental property underpins the therapeutic potential of govorestat to address the neurological complications of rare metabolic diseases like Classic Galactosemia and SORD deficiency. Further research and clinical trials will continue to elucidate the full extent of its CNS effects and clinical benefits.

References

- 1. appliedtherapeutics.com [appliedtherapeutics.com]

- 2. Govorestat - Wikipedia [en.wikipedia.org]

- 3. govorestat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Applied Therapeutics Updates on Govorestat for Classic Galactosemia Treatment [synapse.patsnap.com]

- 5. Agent 007’s efficacy in galactosemia no secret; ATI Bond for meeting with FDA | 2020-01-08 | BioWorld [bioworld.com]

- 6. Safety, Pharmacokinetics, and Pharmacodynamics of the New Aldose Reductase Inhibitor Govorestat (AT-007) After a Single and Multiple Doses in Participants in a Phase 1/2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Principles and applicability of CSF sampling for the assessment of CNS drug delivery and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Exploring the Therapeutic Targets of Govorestat

For Researchers, Scientists, and Drug Development Professionals

Abstract

Govorestat (AT-007) is a potent, orally bioavailable, and central nervous system (CNS) penetrant aldose reductase inhibitor (ARI). Aldose reductase is the rate-limiting enzyme in the polyol pathway, which becomes particularly active under conditions of hyperglycemia or elevated galactose levels. By inhibiting this key enzyme, Govorestat effectively reduces the accumulation of toxic sugar alcohols, such as sorbitol and galactitol, which are implicated in the pathophysiology of several rare metabolic diseases. This technical guide provides a comprehensive overview of the therapeutic targets of Govorestat, its mechanism of action, and a summary of key preclinical and clinical findings. Detailed experimental protocols and quantitative data are presented to support further research and development in this area.

Introduction: The Polyol Pathway and Its Role in Disease

The polyol pathway is a two-step metabolic route that converts glucose to fructose. Under normal physiological conditions, the majority of glucose is phosphorylated by hexokinase to glucose-6-phosphate, entering the glycolytic pathway. However, in states of elevated intracellular glucose, as seen in diabetes mellitus, or galactose in galactosemia, hexokinase becomes saturated, and the excess sugar is shunted into the polyol pathway.

The first and rate-limiting step of this pathway is the reduction of glucose to sorbitol (or galactose to galactitol) by the enzyme aldose reductase (AKR1B1), with NADPH as a cofactor. Subsequently, sorbitol is oxidized to fructose by sorbitol dehydrogenase (SORD), utilizing NAD+ as a cofactor.

The accumulation of sorbitol and galactitol within cells, which do not readily diffuse across cell membranes, leads to osmotic stress and subsequent cellular damage. Furthermore, the increased flux through the polyol pathway depletes NADPH, a critical cofactor for regenerating the antioxidant glutathione, thereby increasing oxidative stress. This cascade of events is a key contributor to the pathogenesis of long-term complications in several diseases.

Govorestat's primary therapeutic strategy is the inhibition of aldose reductase, thereby preventing the initial, pathological step of the polyol pathway.

Primary Therapeutic Target: Aldose Reductase (AKR1B1)

Aldose reductase is a member of the aldo-keto reductase superfamily. It is a cytosolic, monomeric oxidoreductase that is dependent on NADPH. The enzyme is expressed in various tissues, including the lens, retina, peripheral nerves (Schwann cells), kidneys, and red blood cells.

The catalytic mechanism of aldose reductase involves the transfer of a hydride ion from NADPH to the carbonyl carbon of the substrate (e.g., glucose, galactose), leading to the formation of the corresponding sugar alcohol.

Govorestat's Inhibition of Aldose Reductase